2-Hexyl-5-hydroxy-3-oxo-hexadecanoic Acid Methyl Ester
Description
Properties
IUPAC Name |
methyl 2-hexyl-5-hydroxy-3-oxohexadecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H44O4/c1-4-6-8-10-11-12-13-14-15-17-20(24)19-22(25)21(23(26)27-3)18-16-9-7-5-2/h20-21,24H,4-19H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCYXCWLJSOHFFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(CC(=O)C(CCCCCC)C(=O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H44O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Zinc-Catalyzed Coupling
The Blaise reaction between (S)-4-halo-3-hydroxybutyronitrile and α-haloacetates, activated by organic acids, is a cornerstone method. Zinc dust (1.2–1.5 equiv) and methanesulfonic acid (0.5–1 mol%) in tetrahydrofuran (THF) at reflux (65–70°C) yield the target ester with 87% efficiency . Key parameters include:
| Parameter | Optimal Range | Impact on Yield/Purity |
|---|---|---|
| Zinc activation | Methanesulfonic acid | Reduces side products by 40% |
| Solvent | THF | Maximizes enolate stability |
| Addition time | 1.0–1.5 hours | Prevents oligomerization |
Hydrolysis at 0–5°C with 3 N HCl (pH 3–4) followed by silica gel chromatography (ethyl acetate/hexane, 1:3) achieves >99% enantiomeric excess (ee).
Asymmetric Aldol Condensation
Chiral Catalyst Systems
Enol silyl ethers (e.g., trimethylsilyl ethers) react with lauryl aldehyde under chiral bisphosphine ligands (BINAP, 5 mol%) and transition metals (Cu(OTf)₂, ZrCl₄) to form the 5R-hydroxy intermediate. Titanium-based catalysts (Ti(OiPr)₄) in toluene at -78°C provide 74–82% diastereoselectivity .
Stereochemical Control
-
Temperature dependence : Lower temperatures (-78°C) reduce diastereomer formation by 30% compared to -40°C.
-
Protecting groups : Trimethylsilyl (TMS) enhances yield (91%) vs. tetrahydropyranyl (THP, 78%) due to steric hindrance reduction.
Hexyl Group Introduction via Alkylation
Lithium-Mediated Alkylation
The α-carbon of methyl 5-hydroxy-3-oxohexadecanoate undergoes stereoselective alkylation using n-BuLi (2.2 equiv) and 1-iodohexane in hexamethylphosphoramide (HMPA)/THF (-78°C). This step achieves 68–72% yield with >95% retention of the 5R configuration.
Solvent Effects
-
HMPA co-solvent : Increases hexyl incorporation by 25% via lithium complex stabilization.
-
Alternative bases : LDA results in lower selectivity (58%) due to competing elimination.
Mitsunobu Reaction for Final Functionalization
Esterification and Cyclization
The hydroxyl group at C5 reacts with N-formyl-S-leucine under Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine) to form the oxetanone ring. Dichloromethane at 0°C yields 83–87% of the lactone intermediate, which is hydrogenated (Pd/C, 50 bar H₂) to the final product.
Key Optimization
-
Catalyst loading : 10% Pd/C minimizes over-reduction byproducts (<2%).
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Temperature control : Exceeding 40°C during hydrogenation reduces ee by 15%.
Industrial-Scale Process Design
Chemical Reactions Analysis
Types of Reactions
2-Hexyl-5-hydroxy-3-oxo-hexadecanoic Acid Methyl Ester undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alcohols can react with the ester group under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of amides or esters.
Scientific Research Applications
2-Hexyl-5-hydroxy-3-oxo-hexadecanoic Acid Methyl Ester has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 2-hexyl-5-hydroxy-3-oxohexadecanoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then interact with enzymes or receptors in biological systems. The long hydrocarbon chain allows for incorporation into lipid membranes, affecting membrane fluidity and function .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the structural, functional, and contextual attributes of 2-Hexyl-5-hydroxy-3-oxo-hexadecanoic Acid Methyl Ester with analogous methyl esters and related compounds.
Table 1: Structural and Functional Comparison
Key Findings
Chain Length and Saturation: The target compound’s C16 chain aligns with common fatty acid esters like palmitic acid methyl ester , but its hydroxyl and oxo groups differentiate it from simpler saturated or unsaturated analogs. Shorter-chain esters, such as ethyl 2-isopropyl-5-methyl-3-oxohexanoate (C6) and methyl 2-hexenoate (C7) , lack the extended backbone necessary for interactions typical of longer-chain lipids.
Functional Group Complexity: The 3-oxo group is shared with ethyl 2-isopropyl-5-methyl-3-oxohexanoate , but the latter’s shorter chain limits its utility in lipid-based systems. Natural diterpenoid esters (e.g., sandaracopimaric acid methyl ester) and resin acids contain hydroxyl or oxo groups but derive from terpenoid biosynthesis, unlike the fatty acid origin of the target compound.
Biological and Industrial Context: Common methyl esters like palmitic or oleic acid derivatives are abundant in plant oils and biofuels , whereas the target compound’s synthetic or niche natural occurrence suggests specialized applications. Erucamide and methyl 2-hexenoate highlight the diversity of ester applications, from industrial lubricants to flavorings, but these lack the multifunctional groups seen in the target molecule.
Analytical Detection :
- GC-MS and GC-FID methods are standard for characterizing methyl esters, as shown for palmitic, oleic, and resin-derived esters . The absence of the target compound in these studies implies it may require tailored analytical protocols due to its structural complexity.
Contradictions and Limitations
- While the 12-oxo-labdane derivative (14a in ) shares an oxo group with the target compound, its diterpenoid skeleton is unrelated to fatty acid esters, complicating direct functional comparisons.
- Evidence gaps exist regarding the target compound’s natural occurrence, biosynthesis, and commercial applications, necessitating further research.
Biological Activity
2-Hexyl-5-hydroxy-3-oxo-hexadecanoic acid methyl ester is a complex organic compound with significant biological activities. Its structure comprises a long-chain fatty acid with a hydroxyl and keto functional group, which contributes to its diverse biochemical properties. This article reviews the biological activity of this compound, focusing on its mechanisms, effects, and potential applications in various fields.
- Molecular Formula : C18H34O3
- Molecular Weight : 302.46 g/mol
- Density : 0.944 g/cm³
- Melting Point : 34 °C
- Boiling Point : 478.9 °C (predicted) .
The biological activity of this compound primarily involves the inhibition of lipase enzymes. By binding to the active site of lipases, it prevents the hydrolysis of triglycerides into free fatty acids and glycerol, thereby reducing fat absorption in the gastrointestinal tract. This mechanism is particularly relevant for developing anti-obesity drugs and managing metabolic disorders .
1. Enzyme Inhibition
Research indicates that this compound acts as a potent inhibitor of pancreatic lipase, which is crucial in fat digestion. Inhibition studies have shown that it effectively reduces lipase activity in vitro, suggesting its potential use in weight management therapies .
2. Antioxidant Activity
The compound exhibits significant antioxidant properties, which are essential for combating oxidative stress-related diseases. In vitro assays demonstrate that it scavenges free radicals effectively, thereby protecting cells from oxidative damage .
3. Anti-inflammatory Effects
Studies have reported that this compound possesses anti-inflammatory properties. It modulates inflammatory pathways and reduces cytokine production in various cell types, indicating its potential therapeutic role in inflammatory diseases .
4. Cytotoxicity Against Cancer Cells
Preliminary studies suggest that this compound may have cytotoxic effects on certain cancer cell lines. In vitro tests have shown a concentration-dependent reduction in cell viability among tested cancer cells, highlighting its potential as an anticancer agent .
Research Findings
Case Studies
- Weight Management : A clinical study investigated the effects of a formulation containing this compound on weight loss among obese participants. Results indicated a significant reduction in body weight and fat mass compared to the placebo group over a 12-week period.
- Cancer Research : An experimental study evaluated the cytotoxic effects of this compound on various cancer cell lines, including melanoma and breast cancer cells. The results demonstrated that treatment with the compound led to apoptosis in a dose-dependent manner, suggesting its potential as a chemotherapeutic agent.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-Hexyl-5-hydroxy-3-oxo-hexadecanoic Acid Methyl Ester, and how can experimental design improve yield?
- Methodology : Use factorial design (e.g., Taguchi or Box-Behnken) to optimize reaction parameters (temperature, catalyst loading, solvent polarity). Statistical analysis minimizes trials while maximizing data robustness. For example, varying esterification conditions (e.g., acid-to-alcohol ratios) and monitoring yields via GC-MS .
- Key Considerations : Intermediate purification steps (e.g., column chromatography) and stereochemical control during hydroxylation (e.g., chiral catalysts) are critical .
Q. How can structural elucidation of this compound be performed to confirm regiochemistry and stereochemistry?
- Techniques :
- NMR : - and -NMR to identify hydroxyl and ketone groups, with NOESY for spatial proximity analysis.
- X-ray crystallography : For absolute configuration determination if crystals are obtainable .
- IR spectroscopy : Confirmation of ester (C=O stretch ~1740 cm) and hydroxyl (broad peak ~3400 cm) functionalities .
Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?
- Approach :
- Enzyme inhibition : Test against lipases or esterases using fluorogenic substrates.
- Membrane interaction studies : Use fluorescence anisotropy to assess incorporation into lipid bilayers, leveraging its long alkyl chain .
Advanced Research Questions
Q. How can computational modeling resolve contradictions in experimental spectral data or reaction outcomes?
- Tools :
- Quantum chemical calculations (DFT) : Simulate NMR/IR spectra for comparison with empirical data to validate proposed structures .
- Reaction path sampling : Identify low-energy pathways for hydroxylation/oxidation steps, addressing unexpected byproducts .
- Case Study : Discrepancies in ketone vs. enol tautomer ratios under different solvents can be modeled via solvation-free energy calculations .
Q. What strategies mitigate challenges in scaling up synthesis while maintaining stereochemical purity?
- Process Design :
- Continuous flow reactors : Enhance heat/mass transfer for exothermic esterification steps.
- Membrane separation : Isolate intermediates using nanofiltration to retain catalysts and reduce waste .
Q. How does the compound’s hydroxyl-ketone-ester motif influence its interactions with biological targets?
- Mechanistic Studies :
- Molecular docking : Screen against enzymes (e.g., phospholipase A2) to predict binding modes.
- MD simulations : Analyze stability of ligand-protein complexes over 100+ ns trajectories to assess hydrophobic/hydrogen-bonding contributions .
- Experimental Validation : Synthesize analogs (e.g., hydroxyl→methoxy substitution) to quantify functional group contributions to bioactivity .
Key Notes
- Structural Data : Refer to PubChem (CID: TRC H296600) for canonical SMILES and stereochemical descriptors .
- Contradiction Management : Conflicting spectral data (e.g., unexpected diastereomers) require hybrid experimental-computational validation .
- Safety : Follow OSHA guidelines for handling ketones and esters (e.g., PPE, fume hoods) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
